molecular formula C25H23N3O5S B2504623 ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate CAS No. 1291868-00-2

ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate

Katalognummer: B2504623
CAS-Nummer: 1291868-00-2
Molekulargewicht: 477.54
InChI-Schlüssel: FJGGYGFAJTVSRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a bicyclic system. Key structural attributes include:

  • A 2,3-dimethylphenyl substituent at position 3, contributing to lipophilicity and steric bulk.
  • An ethyl benzoate ester linked via an acetamido group at position 1, influencing solubility and bioavailability.

This compound’s design aligns with strategies for modulating kinase inhibition or anticancer activity, common among thienopyrimidine derivatives .

Biologische Aktivität

Ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a unique structural framework combining aromatic and heterocyclic components. The molecular formula is C21H21N3O4C_{21}H_{21}N_{3}O_{4} with a molecular weight of 379.4 g/mol. The IUPAC name is N-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
IUPAC Name N-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
InChI Key YEMLILQNFLUTJD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation Reactions : Combining 2,3-dimethylaniline with ethyl 4-ethoxybenzoylacetate.
  • Cyclization : Formation of the thieno[3,2-d]pyrimidine core.
  • Amide Formation : Finalizing the structure through amide bond formation under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate several biochemical pathways:

  • Antimicrobial Activity : Studies have shown that derivatives containing thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
  • Anticancer Properties : Research indicates that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study reported that derivatives exhibited potent activity against drug-resistant strains of bacteria and fungi. Specifically, compounds were found to have minimum inhibitory concentrations (MIC) as low as 8 µg/mL against resistant S. aureus strains .
    CompoundTarget OrganismMIC (µg/mL)
    Ethyl Compound AS. aureus8
    Ethyl Compound BE. faecium16
  • Anticancer Screening : Another study identified novel anticancer compounds through screening libraries that included thieno[3,2-d]pyrimidine derivatives. These compounds showed promising results in inhibiting cell proliferation in various cancer models .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies indicate that compounds similar to ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate exhibit cytotoxic effects against various cancer cell lines. The thieno[3,2-d]pyrimidine moiety has been noted for its ability to inhibit specific kinases involved in cancer progression.
  • Antimicrobial Properties : Research has shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial activities. This compound may act against bacterial and fungal strains by disrupting their cellular processes.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit inflammatory pathways and cytokine production.

Case Studies

  • In vitro Studies : In vitro assays have demonstrated the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These studies utilized various concentrations of the compound over extended periods to assess cell viability and apoptotic markers.
  • In vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Early findings suggest promising results in tumor reduction in xenograft models when treated with this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:

Compound Name & CAS Core Structure Key Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target Compound Thieno[3,2-d]pyrimidine 2,4-dioxo; 2,3-dimethylphenyl; ethyl benzoate Likely C25H23N3O5S ~477.5 (estimated) Reference standard
Ethyl 4-[[2-[(4-oxo-3-phenyl-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (CAS 686770-24-1) Thieno[3,2-d]pyrimidine 4-oxo; phenyl; sulfanyl linkage C23H19N3O4S 433.48 Sulfanyl group replaces acetamido; phenyl instead of dimethylphenyl
Ethyl 2-(2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate (CAS 1105236-11-0) Thieno[3,2-d]pyrimidine 4-oxo; 7-phenyl; acetamido benzoate C23H19N3O4S 433.48 Phenyl at position 7; lacks dioxo groups
Ethyl 2-(2-{5-ethoxy-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate (CAS 946373-53-1) Pyrido[2,3-d]pyrimidine 5-ethoxy; 1,6-dimethyl; 2,4-dioxo C22H24N4O6 440.4 Pyrido core instead of thieno; ethoxy and methyl substituents

Key Observations :

  • Substituent Effects : The target’s 2,3-dimethylphenyl group increases steric hindrance and lipophilicity relative to phenyl groups in and , which may enhance membrane permeability but reduce solubility .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (structural fingerprint-based metrics), the target compound shows:

  • High similarity (>70%) with thieno[3,2-d]pyrimidine analogs (e.g., ) due to shared core and acetamido/benzoate motifs.
  • Moderate similarity (~50–60%) with pyrido[2,3-d]pyrimidine derivatives (e.g., ) due to divergent core structures .
  • Proteomic Interaction Signatures: Platforms like CANDO predict divergent biological behaviors between thieno- and pyrido-core compounds, as proteome-wide interaction profiles are sensitive to core heterocycle variations .

Physicochemical and Pharmacokinetic Properties

Property Target Compound
logP (Predicted) ~3.5 (high lipophilicity) ~3.1 ~3.0 ~2.8 (ethoxy reduces lipophilicity)
Solubility (mg/mL) <0.01 (poor) <0.01 <0.01 ~0.05 (improved by ethoxy)
Hydrogen Bond Acceptors 7 6 6 8

Implications : The target’s higher logP suggests better membrane permeability but challenges in aqueous solubility, necessitating formulation optimization.

Eigenschaften

IUPAC Name

ethyl 4-[[2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-4-33-24(31)17-8-10-18(11-9-17)26-21(29)14-27-20-12-13-34-22(20)23(30)28(25(27)32)19-7-5-6-15(2)16(19)3/h5-13,20,22H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVUEPCBWZQUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.